4-Fluoro-5-methoxy-2-nitrobenzoic acid
Overview
Description
4-Fluoro-5-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-5-methoxy-2-nitrobenzoic acid typically involves the nitration of 4-fluoro-2-methoxybenzoic acid. The process begins with the dissolution of 4-fluoro-2-methoxybenzoic acid in concentrated sulfuric acid, followed by the slow addition of a nitrating agent such as potassium nitrate. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 4-fluoro-5-methoxy-2-aminobenzoic acid.
Oxidation: Formation of 4-fluoro-5-carboxy-2-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-fluoro-5-methoxy-2-nitrobenzoic acid is primarily determined by its functional groups. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. The fluorine atom also influences the compound’s electronic properties, making it more reactive towards nucleophiles. The methoxy group, being an electron-donating group, can stabilize intermediates formed during chemical reactions. These combined effects make the compound versatile in various chemical transformations .
Comparison with Similar Compounds
- 4-Fluoro-2-methoxy-5-nitrobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
- 4-Fluoro-5-methoxybenzoic acid
Comparison: 4-Fluoro-5-methoxy-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to 2-fluoro-5-nitrobenzoic acid, the presence of the methoxy group in this compound provides additional sites for chemical modification and potential biological activity. The fluorine atom enhances the compound’s stability and reactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-fluoro-5-methoxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLFJUZFMICSSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734296 | |
Record name | 4-Fluoro-5-methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864293-50-5 | |
Record name | 4-Fluoro-5-methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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